molecular formula C14H15NO2 B10851914 N-Hydroxy-N-methyl-2-naphthalen-2-yl-propionamide

N-Hydroxy-N-methyl-2-naphthalen-2-yl-propionamide

Cat. No.: B10851914
M. Wt: 229.27 g/mol
InChI Key: HMSPAZCQILPMIK-UHFFFAOYSA-N
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Description

N-Hydroxy-N-methyl-2-naphthalen-2-yl-propionamide: is an organic compound belonging to the class of naphthalene derivatives This compound is characterized by the presence of a naphthalene ring, which is a bicyclic structure made up of two fused benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-N-methyl-2-naphthalen-2-yl-propionamide typically involves the reaction of naphthalene derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of naphthalene-2-carboxylic acid with hydroxylamine and methylamine in the presence of a coupling agent such as carbodiimide . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-Hydroxy-N-methyl-2-naphthalen-2-yl-propionamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products:

Mechanism of Action

The mechanism of action of N-Hydroxy-N-methyl-2-naphthalen-2-yl-propionamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, modulating their activity and affecting various biochemical processes. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects . Additionally, the compound’s structure allows it to interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Uniqueness: N-Hydroxy-N-methyl-2-naphthalen-2-yl-propionamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

N-hydroxy-N-methyl-2-naphthalen-2-ylpropanamide

InChI

InChI=1S/C14H15NO2/c1-10(14(16)15(2)17)12-8-7-11-5-3-4-6-13(11)9-12/h3-10,17H,1-2H3

InChI Key

HMSPAZCQILPMIK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)C(=O)N(C)O

Origin of Product

United States

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